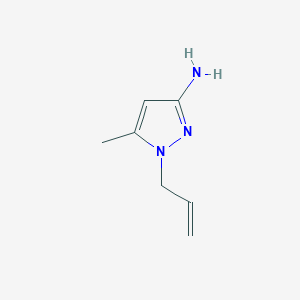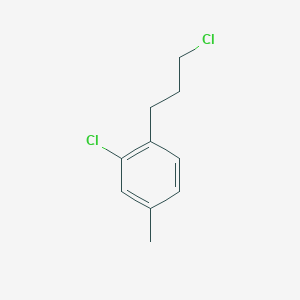
2-Chloro-1-(3-chloropropyl)-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(3-chloropropyl)-4-methylbenzene is an organic compound that belongs to the class of chlorinated aromatic hydrocarbons It is characterized by the presence of a benzene ring substituted with a chlorine atom at the second position, a 3-chloropropyl group at the first position, and a methyl group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3-chloropropyl)-4-methylbenzene can be achieved through several methods. One common approach involves the alkylation of 2-chloro-4-methylbenzene with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane. The reaction mechanism involves the formation of a carbocation intermediate, which then undergoes electrophilic aromatic substitution to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production rate and purity of the compound. Industrial methods may also incorporate purification steps such as distillation and recrystallization to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-(3-chloropropyl)-4-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and sodium methoxide.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution Reactions: Products such as 2-hydroxy-1-(3-hydroxypropyl)-4-methylbenzene can be formed.
Oxidation Reactions: The major product is 2-chloro-1-(3-chloropropyl)-4-methylbenzoic acid.
Reduction Reactions: The major product is 2-chloro-1-(3-propyl)-4-methylbenzene.
Applications De Recherche Scientifique
2-Chloro-1-(3-chloropropyl)-4-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: It may be used in studies investigating the effects of chlorinated aromatic compounds on biological systems, including their potential toxicity and environmental impact.
Industrial Chemistry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(3-chloropropyl)-4-methylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, potentially altering the function and structure of the target molecules. The exact pathways and molecular targets involved depend on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
2-Chloro-1-(3-chloropropyl)-4-methylbenzene can be compared with other similar compounds, such as:
2-Chloro-1-(3-chloropropyl)benzene: Lacks the methyl group at the fourth position, which may affect its reactivity and applications.
4-Chloro-1-(3-chloropropyl)-2-methylbenzene: The positions of the chlorine and methyl groups are reversed, potentially leading to different chemical properties and reactivity.
2-Chloro-1-(3-chloropropyl)-4-ethylbenzene: The methyl group is replaced by an ethyl group, which can influence the compound’s steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties that can be leveraged in various applications.
Propriétés
Formule moléculaire |
C10H12Cl2 |
|---|---|
Poids moléculaire |
203.10 g/mol |
Nom IUPAC |
2-chloro-1-(3-chloropropyl)-4-methylbenzene |
InChI |
InChI=1S/C10H12Cl2/c1-8-4-5-9(3-2-6-11)10(12)7-8/h4-5,7H,2-3,6H2,1H3 |
Clé InChI |
GEYDHHMZXRYQNP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)CCCCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


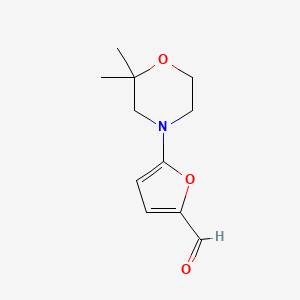
![[(2S,5R)-5-(2-Methylphenyl)oxan-2-yl]methanol](/img/structure/B13194746.png)



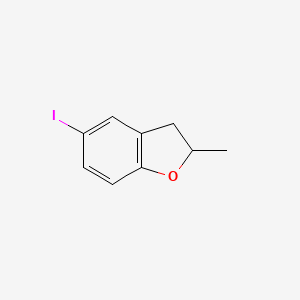

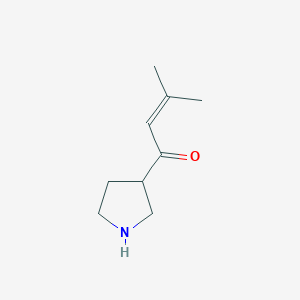
![3-Oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13194775.png)
![N-[1-(2,4-Dimethylphenyl)ethyl]cyclopropanamine](/img/structure/B13194778.png)
![1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-2,2-dimethylpropan-1-one](/img/structure/B13194793.png)
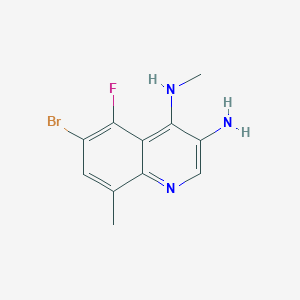
![N-[(3-Formylphenyl)methyl]-2-methylpropanamide](/img/structure/B13194810.png)
